1-(2-Ethylphenyl)pentan-1-one
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Overview
Description
1-(2-Ethylphenyl)pentan-1-one is an organic compound with the molecular formula C13H18O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a 2-ethylphenyl group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)pentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylbenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 1-(2-ethylphenyl)pentan-1-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.
Scientific Research Applications
1-(2-Ethylphenyl)pentan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying ketone reactivity.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving ketones.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-ethylphenyl)pentan-1-one involves interactions with various molecular targets, depending on the specific application. In chemical reactions, the carbonyl group acts as an electrophile, facilitating nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
1-(2-Methylphenyl)pentan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Propylphenyl)pentan-1-one: Contains a propyl group instead of an ethyl group.
1-(2-Butylphenyl)pentan-1-one: Features a butyl group in place of the ethyl group.
Uniqueness: 1-(2-Ethylphenyl)pentan-1-one is unique due to the specific positioning of the ethyl group on the aromatic ring, which can influence its reactivity and interactions in both chemical and biological systems
Properties
IUPAC Name |
1-(2-ethylphenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-5-10-13(14)12-9-7-6-8-11(12)4-2/h6-9H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYFMRGIBUTEHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=C1CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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